

Physical and chemical properties of Furo[3,4-c]pyridine

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Compound of Interest

Compound Name: **Furo[3,4-C]pyridine**

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Furo[3,4-c]pyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[3,4-c]pyridine, a heterocyclic aromatic compound, belongs to the family of furopyridines, which are characterized by a fused furan and pyridine ring system. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential as a versatile synthetic intermediate. This technical guide provides an in-depth overview of the physical and chemical properties of the **Furo[3,4-c]pyridine** core and its key derivatives, along with experimental methodologies for their synthesis and characterization.

Physical and Chemical Properties of Furo[3,4-c]pyridine

The parent **Furo[3,4-c]pyridine** is a white crystalline solid that is notably unstable at room temperature, readily undergoing polymerization.^[1] This inherent instability has limited the experimental determination of many of its physical properties. Consequently, much of the available data for the parent compound is derived from computational studies. In contrast,

several of its derivatives, such as **Furo[3,4-c]pyridine-1,3-dione** and various dihydro**furo[3,4-c]pyridines**, exhibit greater stability, allowing for more extensive experimental characterization.

Table 1: Physical and Computed Properties of Furo[3,4-c]pyridine

Property	Value	Source
Molecular Formula	C ₇ H ₅ NO	PubChem[2]
Molecular Weight	119.12 g/mol	PubChem[2]
Appearance	White crystalline solid (at low temperatures)	RSC Publishing[1]
Stability	Unstable at room temperature, undergoes polymerization	RSC Publishing[1]
XLogP3	1.2	PubChem[2]
Topological Polar Surface Area	26 Å ²	PubChem[2]
Heavy Atom Count	9	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	0	PubChem[2]

Table 2: Physical Properties of Key Furo[3,4-c]pyridine Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Boiling Point (°C)
Furo[3,4-c]pyridine-1,3-dione	C ₇ H ₃ NO ₃	149.10	Solid, white to off-white powder	75-77	334.6 ± 15.0 (at 760 mmHg)
1,3-Dihydrofuro[3,4-c]pyridine	C ₇ H ₇ NO	121.14	-	-	-
6,7-Dihydrofuro[3,4-c]pyridines (Substituted)	(Substituted)	-	-	-	-

Note: Data for some derivatives is limited and may vary based on substitution.

Chemical Synthesis and Reactivity

The synthesis of the **Furo[3,4-c]pyridine** core is challenging due to its instability. However, several strategies have been developed for the synthesis of the furopyridine ring system, which can be broadly categorized into the formation of the furan ring onto a pre-existing pyridine or the construction of the pyridine ring on a furan precursor.

General Synthetic Strategies:

- Retro-Diels-Alder Reactions: This approach involves the flash vacuum thermolysis (FVT) of 1,4-epoxides to generate the **furo[3,4-c]pyridine** skeleton.^[1] This method is suitable for producing highly reactive, unstable compounds.
- Domino Reactions: A convenient one-pot synthesis for novel 1,3-dihydro**furo[3,4-c]pyridines** has been reported, starting from pyridoxal and various ketones under basic conditions.^[3]
- Cyclization Reactions: The synthesis of 6,7-dihydro**furo[3,4-c]pyridines** can be achieved from N-homopropargylic β-enaminones through a reaction with molecular iodine or N-iodosuccinimide.^[1]

Experimental Protocol: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines

This protocol describes a general procedure for the synthesis of 1,3-dihydrofuro[3,4-c]pyridine derivatives from pyridoxal and a ketone.[\[3\]](#)

Materials:

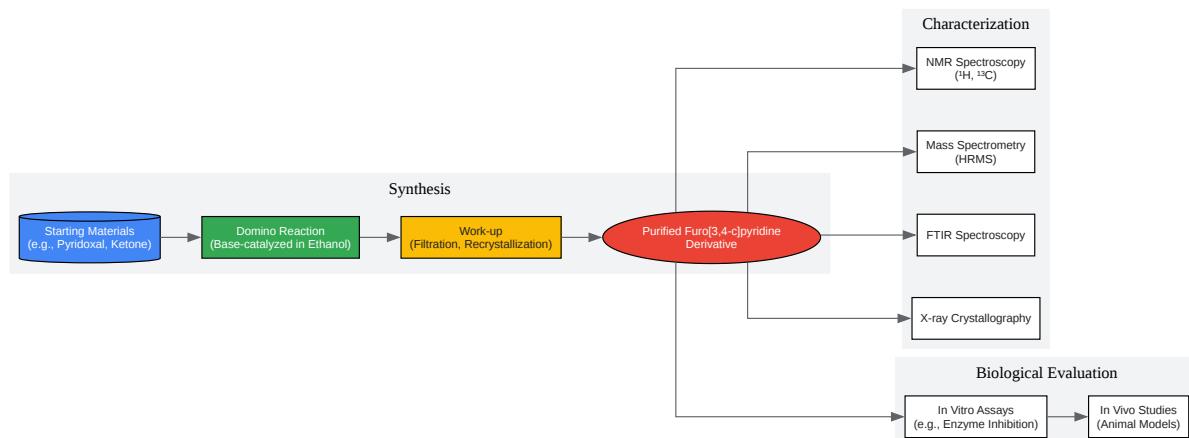
- Pyridoxal hydrochloride
- Appropriate alkyl, aryl, or heteroaryl ketone
- Sodium hydroxide (NaOH)
- Ethanol

Procedure:

- Dissolve pyridoxal hydrochloride and the selected ketone in ethanol.
- Add a solution of sodium hydroxide in ethanol to the mixture. The optimal amount of NaOH is typically 4 equivalents.[\[3\]](#)
- Stir the reaction mixture at room temperature for 48 hours.[\[3\]](#)
- The product often precipitates out of the solution and can be isolated by filtration.
- Further purification can be achieved by recrystallization from ethanol.

Characterization: The synthesized compounds are typically characterized by:

- FTIR Spectroscopy: To identify functional groups.
- ^1H and ^{13}C NMR Spectroscopy: To determine the chemical structure.
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
- X-ray Crystallography: To determine the three-dimensional structure of crystalline products.



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Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of **Furo[3,4-c]pyridine** derivatives.

Reactivity of the Furo[3,4-c]pyridine Core

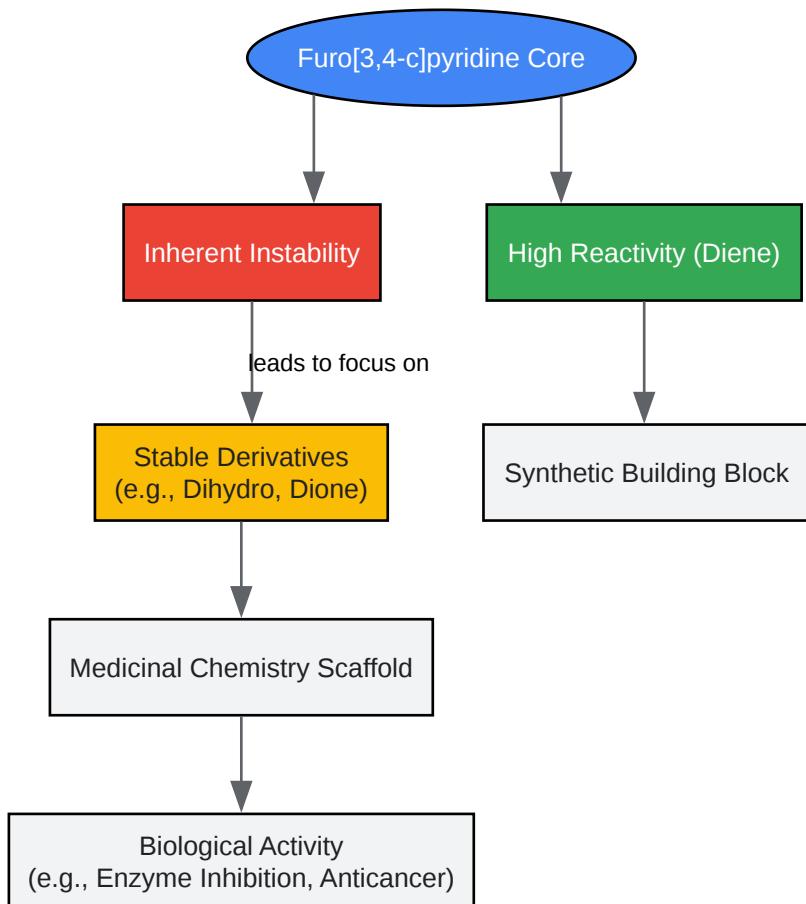
The parent **Furo[3,4-c]pyridine** is a reactive diene and readily participates in Diels-Alder reactions.^[1] This reactivity has been exploited in the synthesis of more complex heterocyclic systems. Substituted **furo[3,4-c]pyridines** have also been identified as reactive intermediates in the synthesis of hetero-polyaromatic compounds.^[1] The dihydro derivatives are generally more stable and serve as important scaffolds in medicinal chemistry.

Biological Activity and Drug Development Potential

While the parent **Furo[3,4-c]pyridine** is too unstable for direct therapeutic applications, its derivatives have shown promising biological activities. Research has primarily focused on substituted dihydro**furo[3,4-c]pyridines** and related structures.

- Enzyme Inhibition: Derivatives of the **Furo[3,4-c]pyridine** core have been investigated as inhibitors of various enzymes.
- Anticancer Activity: The fuopyridine scaffold is considered a privileged structure in the development of anticancer agents, with some derivatives showing cytotoxic activity against cancer cell lines.

The development of drugs based on the **Furo[3,4-c]pyridine** scaffold often involves modifying the core structure to enhance stability, improve pharmacokinetic properties, and increase target specificity.



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Caption: Logical relationship illustrating the properties and applications of the **Furo[3,4-c]pyridine** core.

Conclusion

Furo[3,4-c]pyridine represents a fascinating yet challenging heterocyclic system. Its inherent instability has driven research towards its more stable derivatives, which have emerged as promising scaffolds in drug discovery and organic synthesis. The continued exploration of novel synthetic routes and the elucidation of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the core properties of **Furo[3,4-c]pyridine**, serving as a valuable resource for researchers in the field.

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